4-cyclopropylidene-1-(4-fluoro-3-methylbenzenesulfonyl)piperidine
Description
4-Cyclopropylidene-1-(4-fluoro-3-methylbenzenesulfonyl)piperidine is a piperidine derivative featuring a cyclopropylidene moiety at the 4-position and a 4-fluoro-3-methylbenzenesulfonyl group at the 1-position. This compound is likely synthesized via nucleophilic substitution or coupling reactions, analogous to methods described for related piperidine derivatives in the literature .
Properties
IUPAC Name |
4-cyclopropylidene-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2S/c1-11-10-14(4-5-15(11)16)20(18,19)17-8-6-13(7-9-17)12-2-3-12/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMVAEXAPYIYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(=C3CC3)CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(4-fluoro-3-methylbenzenesulfonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyclopropylidene group, and sulfonylation with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(4-fluoro-3-methylbenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
4-cyclopropylidene-1-(4-fluoro-3-methylbenzenesulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes .
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(4-fluoro-3-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature and Catalogs
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and synthesis strategies:
Table 1: Key Structural Comparisons
Substituent Effects on Properties
- Aromatic vs. Aliphatic Substituents : Compounds with xanthene-carbonyl (CM896138) or trifluoromethylpyridine-thio (Compound 21) groups exhibit extended conjugation, altering solubility and bioavailability relative to the target’s benzenesulfonyl motif .
Biological Activity
4-Cyclopropylidene-1-(4-fluoro-3-methylbenzenesulfonyl)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 281.35 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Antiviral Activity
Recent studies have shown that compounds structurally related to this compound exhibit varying degrees of antiviral activity. For instance, a series of fluorinated analogs demonstrated a lack of significant antiviral effects against several viruses, including HSV-1 and HCMV, when tested at concentrations below their cytotoxic thresholds .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that certain derivatives exhibit potent cytotoxic effects against cancer cell lines. For example, a related compound showed a CC value (50% cytotoxic concentration) significantly below 1 µM against HeLa cells, indicating high potency . The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine ring can enhance cytotoxicity.
| Compound | Cell Line | CC (µM) |
|---|---|---|
| 4-Cyclopropylidene derivative | HeLa | < 1 |
| Analog A | MCF-7 | 0.019 |
| Analog B | NCTC 929 | > 20 |
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Further investigation is needed to elucidate the exact mechanism and specificity towards targeted enzymes.
Study 1: Antiviral Screening
A study evaluated the antiviral properties of various fluorinated compounds, including derivatives of piperidine. The results indicated that while many compounds lacked significant antiviral activity at non-toxic concentrations, some showed promise in selectively inhibiting viral replication in vitro .
Study 2: Cytotoxicity Profile
In another investigation focusing on the cytotoxic effects of piperidine derivatives, it was found that modifications to the aromatic substituents significantly impacted the cytotoxic profile against cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
